Cas no 25370-42-7 (Ethyl 4-(2-naphthyl)-4-oxobutyrate)

Ethyl 4-(2-naphthyl)-4-oxobutyrate structure
25370-42-7 structure
商品名:Ethyl 4-(2-naphthyl)-4-oxobutyrate
CAS番号:25370-42-7
MF:C16H16O3
メガワット:256.29644
MDL:MFCD01320266
CID:1067900
PubChem ID:4660309

Ethyl 4-(2-naphthyl)-4-oxobutyrate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(2-naphthyl)-4-oxobutyrate
    • ethyl 4-naphthalen-2-yl-4-oxobutanoate
    • 3-<<2>Naphthoyl>-propionsaeure-aethylester
    • 4-[2]Naphthyl-4-oxo-buttersaeure-aethylester
    • 4-[2]naphthyl-4-oxo-butyric acid ethyl ester
    • 4-Oxo-4-(naphthyl-2)-butansaeure-ethylester
    • Ethyl 4-(2-naphthyl)-4-oxobutanoate
    • ETHYL4-(2-NAPHTHYL)-4-OXOBUTYRATE
    • AE-562/12222381
    • 25370-42-7
    • AKOS005942355
    • ETHYL 4-(NAPHTHALEN-2-YL)-4-OXOBUTANOATE
    • DTXSID80405332
    • MFCD01320266
    • MDL: MFCD01320266
    • インチ: InChI=1S/C16H16O3/c1-2-19-16(18)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,2,9-10H2,1H3
    • InChIKey: FFTMDHCVDHYHPF-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1

計算された属性

  • せいみつぶんしりょう: 256.11000
  • どういたいしつりょう: 256.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 324
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • PSA: 43.37000
  • LogP: 3.36580

Ethyl 4-(2-naphthyl)-4-oxobutyrate セキュリティ情報

Ethyl 4-(2-naphthyl)-4-oxobutyrate 税関データ

  • 税関コード:2918300090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Ethyl 4-(2-naphthyl)-4-oxobutyrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM258442-1g
Ethyl 4-(2-naphthyl)-4-oxobutyrate
25370-42-7 95%
1g
$298 2021-08-18
Chemenu
CM258442-5g
Ethyl 4-(2-naphthyl)-4-oxobutyrate
25370-42-7 95%
5g
$1089 2024-07-28
Chemenu
CM258442-5g
Ethyl 4-(2-naphthyl)-4-oxobutyrate
25370-42-7 95%
5g
$1089 2021-08-18
abcr
AB367768-2 g
Ethyl 4-(2-naphthyl)-4-oxobutyrate, 97%; .
25370-42-7 97%
2g
€1047.40 2023-04-26
Fluorochem
207774-2g
Ethyl 4-(2-naphthyl)-4-oxobutyrate
25370-42-7 97%
2g
£613.00 2022-03-01
Ambeed
A767404-1g
Ethyl 4-(2-naphthyl)-4-oxobutyrate
25370-42-7 95+%
1g
$319.0 2024-04-20
A2B Chem LLC
AD56700-5g
Ethyl 4-(2-naphthyl)-4-oxobutyrate
25370-42-7 97%
5g
$1650.00 2024-04-20
Crysdot LLC
CD12091268-1g
Ethyl 4-(2-naphthyl)-4-oxobutyrate
25370-42-7 95+%
1g
$316 2024-07-24
Crysdot LLC
CD12091268-5g
Ethyl 4-(2-naphthyl)-4-oxobutyrate
25370-42-7 95+%
5g
$1156 2024-07-24
abcr
AB367768-1 g
Ethyl 4-(2-naphthyl)-4-oxobutyrate, 97%; .
25370-42-7 97%
1g
€633.40 2023-04-26

Ethyl 4-(2-naphthyl)-4-oxobutyrate 関連文献

Ethyl 4-(2-naphthyl)-4-oxobutyrateに関する追加情報

Ethyl 4-(2-naphthyl)-4-oxobutyrate (CAS No. 25370-42-7): A Comprehensive Overview in Modern Chemical Biology

Ethyl 4-(2-naphthyl)-4-oxobutyrate, identified by the chemical identifier CAS No. 25370-42-7, is a compound of significant interest in the realm of chemical biology and pharmaceutical research. This ester derivative, characterized by its unique structural motifs, has garnered attention due to its potential applications in drug discovery and molecular pharmacology. The compound's molecular framework, featuring a 4-(2-naphthyl)-4-oxobutyrate moiety, positions it as a candidate for further exploration in various biochemical pathways and therapeutic interventions.

The structural composition of Ethyl 4-(2-naphthyl)-4-oxobutyrate encompasses a combination of aromatic and aliphatic components, which are often pivotal in modulating biological activities. The presence of the naphthyl group, a fused benzene ring system, contributes to the compound's hydrophobicity and potential interactions with lipid-based membranes or hydrophobic pockets within biological targets. Meanwhile, the ester functionality at the butyric acid position introduces a site for metabolic transformation or further derivatization, enhancing its utility in synthetic chemistry.

In recent years, the investigation of heterocyclic compounds has seen considerable advancements, with naphthalene derivatives being particularly studied for their pharmacological properties. The Ethyl 4-(2-naphthyl)-4-oxobutyrate structure aligns well with this trend, as it combines the stability of the ester group with the versatile reactivity of the naphthyl moiety. This dual characteristic makes it an attractive scaffold for designing molecules that can interact with specific biological receptors or enzymes.

One of the most compelling aspects of Ethyl 4-(2-naphthyl)-4-oxobutyrate is its potential role in modulating neurological pathways. Research has indicated that naphthalene derivatives can exhibit effects on neurotransmitter systems, particularly those involving serotonin and dopamine. The 4-(2-naphthyl)-4-oxobutyrate moiety may contribute to these effects by serving as a ligand that binds to certain serotonin receptors, thereby influencing mood regulation or cognitive processes. This hypothesis is supported by studies on structurally related compounds that have demonstrated similar pharmacological profiles.

The compound's utility extends beyond neurological applications; it also shows promise in anti-inflammatory and analgesic research. Inflammatory processes often involve complex signaling cascades that can be targeted by small molecules. The hydrophobic nature of Ethyl 4-(2-naphthyl)-4-oxobutyrate suggests that it may be capable of penetrating cellular membranes and reaching intracellular targets involved in inflammation. Additionally, its ester group could be susceptible to enzymatic hydrolysis, releasing active metabolites that further contribute to its biological activity.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, which has been instrumental in guiding experimental design. Molecular docking studies using Ethyl 4-(2-naphthyl)-4-oxobutyrate have revealed potential binding affinities with various enzymes and receptors pertinent to drug development. These virtual screenings have identified key interactions that could be exploited to develop novel therapeutic agents with improved efficacy and selectivity.

The synthesis of Ethyl 4-(2-naphthyl)-4-oxobutyrate presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step sequences that require careful optimization to ensure high yields and purity. However, recent innovations in synthetic methodologies have made it possible to streamline these processes using catalytic techniques or novel reaction conditions. Such improvements not only enhance the accessibility of the compound but also open avenues for generating analogs with tailored properties.

In conclusion, Ethyl 4-(2-naphthyl)-4-oxobutyrate (CAS No. 25370-42-7) represents a promising candidate for further exploration in chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new insights into molecular interactions and drug mechanisms, compounds like Ethyl 4-(2-naphthyl)-4-oxobutyrate are likely to play an increasingly significant role in advancing medical science.

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Amadis Chemical Company Limited
(CAS:25370-42-7)Ethyl 4-(2-naphthyl)-4-oxobutyrate
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価格 ($):287.0